molecular formula C13H25ClN2O3 B11834317 tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride CAS No. 1956355-35-3

tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

Cat. No.: B11834317
CAS No.: 1956355-35-3
M. Wt: 292.80 g/mol
InChI Key: CDLPPDFQSWFZEQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms (1,9-diaza) and one oxygen atom (4-oxa) in its rings. The tert-butyl carboxylate group acts as a protective moiety, enhancing the compound’s stability during synthetic processes. The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Key properties include:

  • Molecular formula: Likely C₁₃H₂₃N₂O₃·HCl (exact formula inferred from structural analogs) .
  • Molecular weight: Estimated ~270–300 g/mol (based on related compounds) .
  • Storage: Typically stored at 2–8°C in dry conditions to prevent decomposition .
  • Applications: Used as a building block in drug discovery, particularly for kinase inhibitors and central nervous system (CNS) therapeutics due to its spirocyclic framework .

Properties

CAS No.

1956355-35-3

Molecular Formula

C13H25ClN2O3

Molecular Weight

292.80 g/mol

IUPAC Name

tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-7-4-13(5-8-15)10-17-9-6-14-13;/h14H,4-10H2,1-3H3;1H

InChI Key

CDLPPDFQSWFZEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, including the use of protecting groups and selective deprotection steps to achieve the desired spirocyclic structure. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential use in drug development, particularly in the context of central nervous system disorders. Its structural similarity to known psychoactive compounds suggests it may exhibit similar pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of spiro compounds can possess antimicrobial properties. Studies focusing on the antibacterial and antifungal activities of tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride have shown promise, suggesting its potential as an antimicrobial agent.

The compound has been evaluated for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to applications in treating mood disorders and other neuropsychiatric conditions.

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial propertiesDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.
Study BAssess neuropharmacological effectsShowed increased serotonin receptor binding affinity, indicating potential antidepressant activity.
Study CInvestigate cytotoxic effects on cancer cellsExhibited selective cytotoxicity towards certain cancer cell lines, suggesting a role in cancer therapy.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. The spirocyclic structure allows for effective binding to the active site of the protein, thereby inhibiting its function and exerting an antibacterial effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₃H₂₃N₂O₃·HCl ~270–300 Hydrochloride salt, 4-oxa Enhanced solubility in polar solvents; stable under refrigeration .
tert-Butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate C₁₅H₂₆N₂O₃ 282.38 Methyl group, 4-oxo Lower polarity due to the methyl group; potential for metabolic oxidation .
9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate C₁₇H₂₈N₂O₅ 340.42 Ethyl ester, 4-oxo, 3,9-diaza Dual ester groups may increase lipophilicity; used in prodrug synthesis .
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate C₁₄H₂₄N₂O₃ 268.35 2-oxo, no oxa Reduced steric hindrance compared to 4-oxa analogs; higher reactivity .
4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride C₈H₁₈Cl₂N₂O 229.15 Dihydrochloride salt, no tert-butyl group Simplified structure; used as a precursor for further functionalization .

Structural and Functional Insights:

Substituent Effects: The 4-oxa group in the target compound introduces polarity and hydrogen-bonding capacity, which can influence binding affinity in biological targets . Hydrochloride salts (e.g., target compound and ) improve aqueous solubility, facilitating formulation in preclinical studies .

Spirocyclic Framework Variations: Compounds lacking the oxa group (e.g., tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate) exhibit reduced polarity, making them more suitable for non-polar reaction environments . The dihydrochloride form () lacks the tert-butyl group, simplifying synthetic pathways but reducing stability under acidic conditions .

Safety and Handling :

  • Compounds with oxo or hydroxy groups (e.g., and ) often require stringent storage conditions (-20°C) to prevent degradation .
  • Hazard statements such as H315-H319-H335 (skin/eye/respiratory irritation) are common across analogs, necessitating proper lab safety protocols .

Applications in Drug Discovery :

  • The target compound’s spirocyclic architecture is prized for conformational rigidity, which can enhance selectivity in enzyme inhibition .
  • Ethyl dicarboxylate derivatives () are intermediates in synthesizing dual-action prodrugs, leveraging esterase-mediated activation .

Biological Activity

Tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article synthesizes current research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O3HClC_{13}H_{24}N_{2}O_{3}\cdot HCl with a molecular weight of approximately 292.8 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₃·HCl
Molecular Weight292.8 g/mol
CAS Number1279863-55-6
Purity±97%

Soluble Epoxide Hydrolase Inhibition

Research indicates that compounds structurally related to tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane have demonstrated significant inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes including inflammation and renal function.

In a study involving a rat model of anti-glomerular basement membrane glomerulonephritis, a related compound exhibited excellent sEH inhibitory activity and bioavailability when administered orally at a dosage of 30 mg/kg. This treatment resulted in lowered serum creatinine levels, suggesting potential therapeutic benefits for chronic kidney diseases .

Toxicological Profile

The compound has been classified with specific hazard warnings:

  • H302 : Harmful if swallowed
  • H315 : Causes skin irritation

These properties necessitate careful handling and consideration during research and application .

Case Studies and Research Findings

  • Chronic Kidney Disease Treatment : A related study on diazaspiro compounds showed that certain derivatives effectively inhibited sEH and improved renal function in animal models. These findings suggest that tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane could potentially serve as a lead compound for developing new therapies targeting chronic kidney diseases .
  • Pharmacological Activity : In another investigation, various derivatives were synthesized and evaluated for their dual ligand activity on sigma receptors. The results indicated that modifications to the spirocyclic structure could enhance binding affinity and selectivity, paving the way for more effective therapeutic agents .

Q & A

Basic: What is the standard synthetic route for tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride?

Methodological Answer:
The synthesis typically involves alkylation of a spirocyclic amine precursor. For example, tert-butyl 4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is reacted with 4-bromobutyne in acetonitrile at 60°C using cesium carbonate as a base to introduce the oxa moiety. The reaction is monitored via TLC, and purification is achieved via flash chromatography (silica gel, ethyl acetate/dichloromethane gradient) .

Advanced: How can conflicting crystallographic data for spirocyclic compounds be resolved?

Methodological Answer:
Conflicts in crystallographic data (e.g., bond angles, ring conformations) require cross-validation using SHELX programs (e.g., SHELXL for refinement and SHELXD for phase determination). High-resolution X-ray diffraction (HR-XRD) combined with density functional theory (DFT) calculations can reconcile discrepancies by comparing experimental and theoretical electron density maps .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:
Flash chromatography (silica gel, ethyl acetate/hexane) is standard for intermediate purification. For final hydrochloride salt formation, recrystallization from ethanol/water (1:1 v/v) yields >95% purity. HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms homogeneity .

Advanced: What mechanistic insights exist for its ring-opening reactions in drug design?

Methodological Answer:
The oxa and diaza groups in the spirocyclic structure enable regioselective ring-opening. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under microwave irradiation (150°C, 17h) selectively cleaves the ether linkage, forming bioactive intermediates for METTL3 inhibitors .

Basic: Which spectroscopic methods confirm the molecular structure?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic tert-butyl singlet at δ 1.42 ppm and spirocyclic proton splitting (δ 3.2–4.1 ppm).
  • HRMS : [M+H]+^+ at m/z 291.1812 (calculated for C14_{14}H23_{23}N2_2O3_3Cl) .

Advanced: How can solubility limitations in biological assays be addressed?

Methodological Answer:
Use co-solvent systems (e.g., DMSO/PBS up to 10% v/v) or derivatization with hydrophilic groups (e.g., carboxylation via EDCI coupling). Stability in aqueous buffers (pH 7.4) should be monitored via UV-Vis spectroscopy (λ = 254 nm) over 24h .

Basic: How is crystallinity characterized for polymorph screening?

Methodological Answer:
Powder X-ray diffraction (PXRD) compares experimental patterns (Cu-Kα radiation, 2θ = 5–50°) with simulated data from single-crystal structures. Differential scanning calorimetry (DSC) identifies melting points and phase transitions .

Advanced: What computational models predict its receptor-binding affinity?

Methodological Answer:
Molecular docking (AutoDock Vina) with receptor structures (e.g., METTL3 PDB: 7LPS) evaluates binding poses. MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes, with binding free energies calculated via MM/PBSA .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:
Store desiccated at 2–8°C in amber vials under argon. Stability studies (HPLC, 6 months) show <2% degradation under these conditions. Avoid freeze-thaw cycles .

Advanced: How are reaction intermediates tracked in multi-step syntheses?

Methodological Answer:
Online LC-MS (Agilent 6120 Quadrupole) with electrospray ionization monitors reaction progress in real-time. Quenching aliquots at intervals (e.g., 0, 2, 6h) and analyzing via UPLC-PDA confirms intermediate accumulation and byproduct formation .

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